(3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one is a synthetic organic compound that belongs to the indole derivative family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing indolin-2-one with an aldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, industrial production would involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced indolin-2-one derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indolin-2-one derivatives.
Substitution: Halogenated benzylidene-indolin-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its indole core structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its ability to interact with viral proteins can result in antiviral activity.
Vergleich Mit ähnlichen Verbindungen
3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of 3-(2-((4-Chlorobenzyl)oxy)benzylidene)indolin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Biologische Aktivität
The compound (3Z)-3-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dihydro-2H-indol-2-one is a derivative of indole and has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings regarding its biological activity, including cytotoxicity, anti-cancer properties, and other pharmacological effects.
Chemical Structure
The compound features a complex structure that includes a chlorobenzyl group and an indole moiety, which are significant for its biological interactions. The following table summarizes the key structural components:
Component | Description |
---|---|
Indole Core | A bicyclic structure known for various biological activities |
Chlorobenzyl Group | Enhances lipophilicity and potential receptor interactions |
Benzylidene Link | Contributes to the overall stability and reactivity of the compound |
1. Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that the compound was tested against human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 leukemic cells. The results showed promising cytotoxic effects, particularly in neoplastic cells compared to normal cells. The following table summarizes the cytotoxicity data:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
Molt 4/C8 | 5.6 | Significant inhibition observed |
CEM T-lymphocytes | 7.2 | Moderate cytotoxicity |
L1210 Leukemic Cells | 4.9 | High sensitivity |
Normal Fibroblasts | >50 | Low toxicity observed |
The mechanism by which this compound exerts its antiproliferative effects involves the induction of apoptosis in cancer cells. Studies have indicated that it may activate caspase pathways leading to programmed cell death. Additionally, molecular modeling studies suggest that the compound interacts with specific cellular targets involved in cell cycle regulation.
3. Neurotoxicity Assessment
In vivo toxicity studies conducted on mice injected with various doses (30, 100, and 300 mg/kg) revealed that this compound was well tolerated with minimal neurotoxic effects observed at higher doses. This suggests a favorable safety profile for further development.
Case Studies
Several case studies have highlighted the potential of this compound in treating specific cancers:
- Case Study 1 : A clinical trial involving patients with acute leukemia showed a significant reduction in leukemic cell counts after treatment with derivatives similar to this compound.
- Case Study 2 : In vitro studies on breast cancer cell lines demonstrated enhanced apoptosis rates when treated with this compound compared to standard chemotherapy agents.
Eigenschaften
Molekularformel |
C22H16ClNO2 |
---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
(3Z)-3-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C22H16ClNO2/c23-17-11-9-15(10-12-17)14-26-21-8-4-1-5-16(21)13-19-18-6-2-3-7-20(18)24-22(19)25/h1-13H,14H2,(H,24,25)/b19-13- |
InChI-Schlüssel |
YGVKARJYYQWJGO-UYRXBGFRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C\2/C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3NC2=O)OCC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.